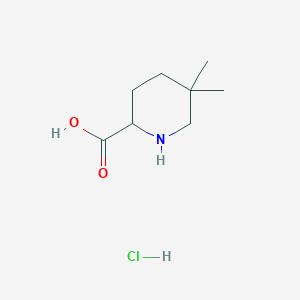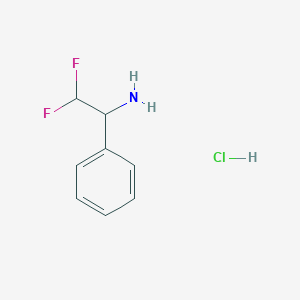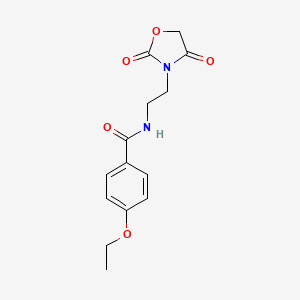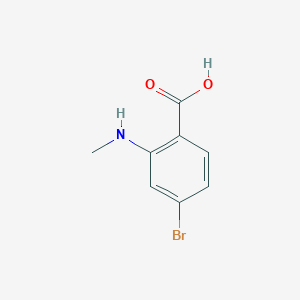![molecular formula C19H25NO3 B2396994 2-((3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol CAS No. 24081-81-0](/img/structure/B2396994.png)
2-((3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that includes a biphenyl group, an amino group, a hydroxy group, and a propyl group . It’s likely to be part of the larger family of biphenyl compounds, which are characterized by two connected phenyl rings .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2-Aminobiphenyl and 3-Aminobiphenyl are typically synthesized through the reduction of nitrobiphenyl . Another method involves the amidomalonate synthesis, which is a variation of the malonic ester synthesis .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, specific structural data for this compound is not available .
Chemical Reactions Analysis
The chemical reactions of this compound would depend on its specific structure and the conditions under which it’s reacted. Amines, for example, can undergo a variety of reactions, including reactions with nitrous acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, amino acids, which this compound appears to contain, are colorless, crystalline substances with high melting points due to their ionic properties .
Wissenschaftliche Forschungsanwendungen
Immunomodulatory Effects
Research on derivatives related to "2-((3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol" has shown significant immunosuppressive activity. These compounds, particularly those structurally simplified from myriocin and including phenyl rings in their structure, have been evaluated for their effects on lymphocyte decrease and immunosuppression, suggesting potential applications in organ transplantation (Kiuchi et al., 2000).
Uterine Relaxant Activity
Novel racemic hydrochlorides of 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]aminopropan-1-ol have been synthesized and evaluated for their uterine relaxant activity. These compounds showed potent activity in vitro and in vivo, suggesting their potential utility in delaying labor without significant cardiac stimulation, marking a noteworthy contribution to reproductive health and obstetrics (Viswanathan & Chaudhari, 2006).
Biofuel Production
In the field of bioengineering, modifications to the amino acid pathway in Escherichia coli have enabled the production of 2-methylpropan-1-ol (isobutanol), a leading candidate biofuel. By engineering enzymes for an NADH-dependent pathway, researchers have achieved anaerobic production of isobutanol with 100% theoretical yield, presenting a significant step towards sustainable biofuel production (Bastian et al., 2011).
Advanced Material Synthesis
The synthesis of oligonucleotide glycoconjugates with diverse glycosyl groups has been facilitated by bis(hydroxymethyl)-N,N'-bis(3-hydroxypropyl)malondiamide phosphoramidite as a key building block. This advancement in synthetic chemistry enables the creation of complex biomolecules with potential applications in therapeutics and diagnostics (Katajisto et al., 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[2-hydroxy-3-(4-phenylphenoxy)propyl]amino]-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-19(2,14-21)20-12-17(22)13-23-18-10-8-16(9-11-18)15-6-4-3-5-7-15/h3-11,17,20-22H,12-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEYSGYAHFMAMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC(COC1=CC=C(C=C1)C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-Dimethyl-4-[[(9-methylpurin-6-yl)amino]methyl]piperidine-1-sulfonamide](/img/structure/B2396915.png)
![4-bromo-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B2396916.png)
![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide](/img/structure/B2396917.png)

![N-(4-chloro-3-methylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2396919.png)

![3-(4-morpholinyl)-4-(2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1-pyrazolecarboxamide](/img/structure/B2396927.png)



